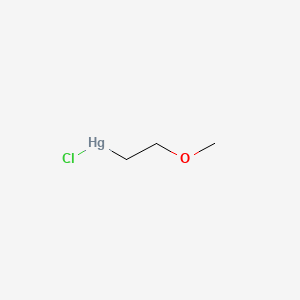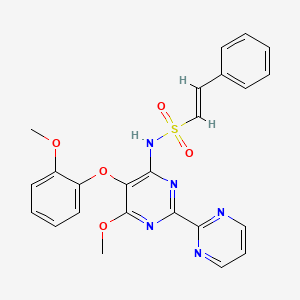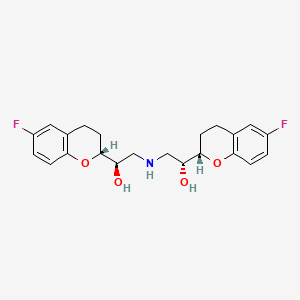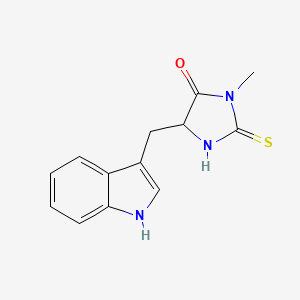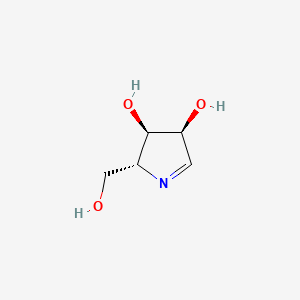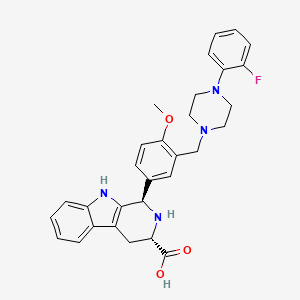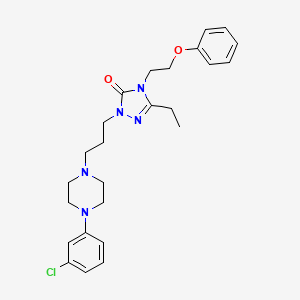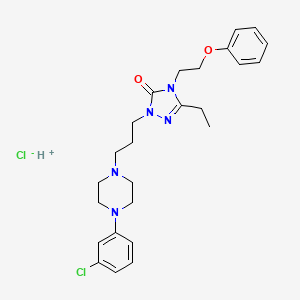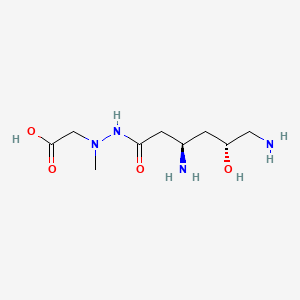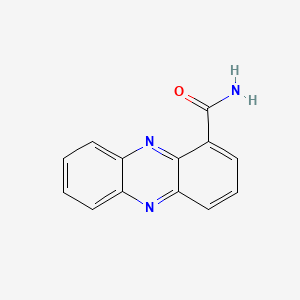
オキシクロロラフィン
説明
Molecular Structure Analysis
The molecular formula of Oxychlororaphine is C13H9N3O . It has a formula weight of 223.2 . The SMILES representation isNC(C1=CC=CC2=C1N=C3C(C=CC=C3)=N2)=O . Physical And Chemical Properties Analysis
Oxychlororaphine is a crystalline solid . It has a density of 1.371g/cm3 . Its boiling point is 526.1ºC at 760 mmHg, and it has a melting point of 242ºC .科学的研究の応用
抗癌活性
オキシクロロラフィンは、抗癌活性を示すことがわかっています . A549、HeLa、SW480 癌細胞に対して細胞毒性を示します . 特に、A549 細胞において細胞周期を G1 期で停止させ、アポトーシスを誘導することが示されています .
抗菌活性
オキシクロロラフィンは、抗菌活性も示します . 様々な細菌で見つかっています 。これは、自然な抗菌剤としての可能性を示唆しています。
抗真菌活性
抗菌作用に加えて、オキシクロロラフィンは抗真菌活性も示します . 12.5〜50 ppm の濃度で使用した場合、ストレプトマイセス属細菌や様々な菌類に対して有効です .
細胞膜損傷
研究によると、オキシクロロラフィンは細胞膜損傷を引き起こす可能性があります . これにより、アポトーシスが増加し、乳酸脱水素酵素が漏出します .
シトクロム c 蛋白質産生
オキシクロロラフィンは、シトクロム c 蛋白質の産生を増加させることがわかっています . このタンパク質は、ミトコンドリア内の電子伝達系において重要な役割を果たしており、その産生増加は、細胞内のエネルギー代謝に大きな影響を与える可能性があります。
サブ G 期の誘導
オキシクロロラフィンは、A549 および SW480 細胞においてサブ G 期を誘導することが示されています . サブ G 期は細胞周期の特定の段階であり、その誘導は細胞の増殖と分裂に重要な影響を与える可能性があります。
作用機序
Target of Action
Oxychlororaphine is a phenazine microbial metabolite that has been found in a variety of bacteria It is known to exhibit anticancer, antibacterial, and antifungal activities , suggesting that it likely interacts with a range of cellular targets involved in these biological processes.
Mode of Action
It has been reported to halt the cell cycle at the g1 phase and induce apoptosis in a549 cells . This suggests that Oxychlororaphine interacts with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Given its reported effects on cell cycle progression and apoptosis , it can be inferred that Oxychlororaphine likely impacts pathways related to these processes
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Oxychlororaphine are not well-documented in the available literature. Understanding these properties is crucial for predicting the bioavailability of a drug and its potential interactions within the body. Tools such as ADMETlab and ADME calculator can be used to predict these properties for new compounds.
Result of Action
Oxychlororaphine has been reported to exhibit cytotoxic effects on A549, HeLa, and SW480 cancer cells . It halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . These results suggest that Oxychlororaphine’s action leads to the disruption of normal cell cycle progression and the induction of programmed cell death.
Action Environment
It is known that the environment can significantly impact the activity of pharmacologically active compounds . Factors such as pH, temperature, and the presence of other molecules can influence a drug’s stability and its interactions with its targets.
特性
IUPAC Name |
phenazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYYKDXZKFBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203545 | |
| Record name | 1-Phenazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550-89-0 | |
| Record name | 1-Phenazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenazinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main phenazine pigments produced by Pseudomonas aeruginosa Mac 436, and what is their significance?
A1: Pseudomonas aeruginosa Mac 436 simultaneously produces three key phenazine pigments: pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. [] These pigments exhibit antibacterial and antifungal properties, contributing to the bacterium's competitive advantage in certain environments. []
Q2: What evidence suggests that pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine might share a common biosynthetic pathway in Pseudomonas aeruginosa Mac 436?
A2: Research using 14C-labelled substrates revealed that when Pseudomonas aeruginosa Mac 436 was supplied with these substrates, the labelled carbon was incorporated into all three pigments, albeit in varying amounts. [] This finding suggests a shared biosynthetic route, though variations in incorporation rates indicate potential complexities and branching points in the pathway. []
Q3: Which carbon sources proved most effective for the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine in Pseudomonas aeruginosa Mac 436?
A3: Glycerol-1,3-14C and glycerol-2-14C proved to be the most readily incorporated carbon sources for the biosynthesis of all three phenazine pigments. [] Shikimic-1,6-14C acid showed moderate incorporation, while glucose and various other organic acids demonstrated significantly lower incorporation rates. []
Q4: What major biosynthetic pathway is implicated in the production of these phenazine pigments based on the carbon source utilization studies?
A4: The relatively higher incorporation of shikimic acid compared to glucose and other tested organic acids suggests that the shikimic acid pathway is likely involved in the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. []
Q5: How do researchers typically separate and quantify pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine from bacterial cultures?
A5: Researchers have developed a specific scheme for the separation and quantification of these three phenazine pigments from bacterial culture liquors. [] While the specifics of this scheme aren't detailed in the provided abstracts, it likely involves a combination of chromatographic and spectroscopic techniques.
Q6: What is the significance of studying the antimicrobial activity of phenazine pigments like oxychlororaphine?
A6: Understanding the antimicrobial effects of oxychlororaphine and comparing it to other phenazine pigments like luteorin and phenazine-1-carboxylic acid can provide insights into their ecological roles and potential applications as biocontrol agents or even sources of novel antibiotic scaffolds. []
Q7: What research exists on the production of oxychlororaphine using alternative substrates or microbial strains?
A7: Studies have explored the production of phenazine-1-carboxylic acid and oxychlororaphine by Pseudomonas aeruginosa T359 using hydrocarbons as a substrate. [] Additionally, research has investigated the production of these pigments by Pseudomonas aeruginosa T359 and its amide. [, ] This suggests the possibility of optimizing pigment production using different substrates and microbial strains.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
